molecular formula C21H22N4O4 B2735885 3-(1-(6-ethoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034260-85-8

3-(1-(6-ethoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2735885
CAS No.: 2034260-85-8
M. Wt: 394.431
InChI Key: RDYZPHCEFJQCIC-UHFFFAOYSA-N
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Description

3-(1-(6-ethoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound with a unique structure that has garnered interest in scientific research. Its intricate molecular framework makes it a candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(6-ethoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the core quinazoline-2,4(1H,3H)-dione structure This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency of each synthetic step. Large-scale reactors and purification techniques such as crystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(6-ethoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified for specific applications.

Scientific Research Applications

3-(1-(6-ethoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases such as cancer and neurological disorders.

  • Industry: : Utilized in molecular imaging and catalysis, contributing to advancements in material science and industrial processes.

Mechanism of Action

The mechanism by which 3-(1-(6-ethoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

3-(1-(6-ethoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific structural features, which distinguish it from other compounds in its class. Similar compounds might include other quinazoline derivatives or piperidine-based molecules. These compounds may share some similarities in terms of their core structures but differ in their functional groups and overall molecular architecture.

List of Similar Compounds

  • Quinazoline-2,4(1H,3H)-dione derivatives

  • Piperidine-based compounds

  • Ethoxynicotinoyl derivatives

This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Its potential in drug discovery and other applications continues to drive research and development efforts.

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Properties

IUPAC Name

3-[1-(6-ethoxypyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-2-29-18-8-7-14(13-22-18)19(26)24-11-9-15(10-12-24)25-20(27)16-5-3-4-6-17(16)23-21(25)28/h3-8,13,15H,2,9-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYZPHCEFJQCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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